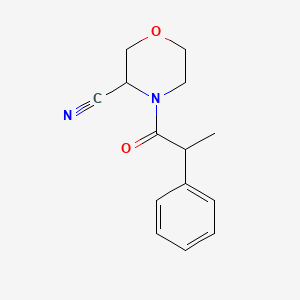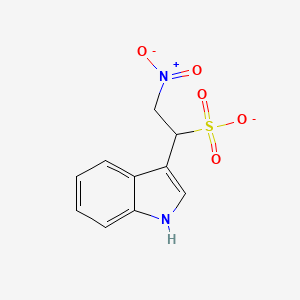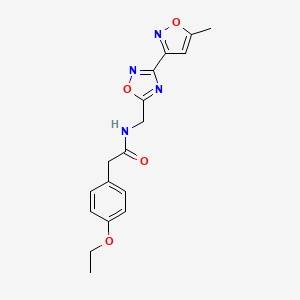
3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(Benzenesulfonyl)-1-ethyl-6-fluoro-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one” is a complex organic molecule. It contains a quinolinone moiety, a benzenesulfonyl group, a piperidine ring, and a fluoro substituent. Piperidine derivatives are important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Aplicaciones Científicas De Investigación
Bioactive Compound Synthesis
Research on derivatives of the benzenesulfonyl and piperidin-1-yl groups has demonstrated a broad spectrum of biological activities. For instance, N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide have been synthesized and shown moderate to strong antibacterial activity, highlighting the therapeutic potential of such compounds in addressing bacterial infections (Khalid et al., 2016).
Antimicrobial Evaluation
Fluoroquinolone derivatives, including those with modifications at the C7 position incorporating piperazine moieties, have demonstrated significant antimicrobial efficacy. These compounds were specifically evaluated against common bacterial pathogens in hospital environments, showing promising results against methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (CRPA), suggesting a potential role in addressing antibiotic resistance challenges (Po-Ting Chen et al., 2013).
Enzyme Inhibition Studies
Compounds incorporating the benzenesulfonyl and piperidine structures have been evaluated for their inhibitory effects on various enzymes. For example, a series of benzenesulfonamides incorporating 1,3,5-triazine motifs showed moderate activity against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase, enzymes associated with neurodegenerative diseases and pigmentation disorders. These findings indicate the potential of such compounds in the treatment of Alzheimer's, Parkinson's disease, and other conditions related to enzyme dysfunction (Lolak et al., 2020).
Novel Synthetic Routes and Chemical Properties
The synthesis and characterization of new compounds featuring the benzenesulfonyl and piperidine groups have provided insights into their chemical properties and potential applications. For instance, the synthesis of 2,3-tetramethylene-5-arenesulfonamidobenzofurans through reactions involving N-arenesulfonyl-1,4-benzoquinonimines and 1-morpholino(piperidino)-1-cyclohexene demonstrated novel synthetic routes to compounds with potential applications in material science and pharmacology (Titov et al., 1972).
Direcciones Futuras
Piperidine derivatives continue to be an area of interest in drug discovery due to their presence in a wide variety of pharmaceuticals . Future research may focus on the synthesis of new piperidine derivatives, their biological evaluation, and the development of more efficient and cost-effective synthesis methods .
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-1-ethyl-6-fluoro-7-piperidin-1-ylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O3S/c1-2-24-15-21(29(27,28)16-9-5-3-6-10-16)22(26)17-13-18(23)20(14-19(17)24)25-11-7-4-8-12-25/h3,5-6,9-10,13-15H,2,4,7-8,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRGRIZBQBDLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCC3)F)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2684004.png)

![Methyl 6-({4'-carbamoyl-[1,4'-bipiperidine]-1'-yl}methyl)-4-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2684006.png)



![N-{2-[2-(2-methylphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}naphthalene-2-sulfonamide](/img/structure/B2684014.png)
![3-methyl-1-propyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[2,3-d]pyrimidine-2,4,5-trione](/img/structure/B2684015.png)


![Bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylic anhydride](/img/structure/B2684021.png)
![ethyl (2Z)-2-[3-[2-(3,4-dichloroanilino)-2-oxoethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2684023.png)
![(8-methyl-2-oxo-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)-2H-pyrano[2,3-c]pyridin-5-yl)methyl propionate](/img/structure/B2684025.png)
